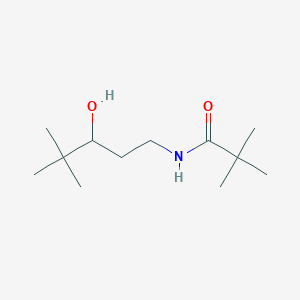

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide

Description

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide is an organic compound with the molecular formula C11H23NO2 It is a derivative of pivalamide, characterized by the presence of a hydroxy group and a dimethylpentyl chain

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-11(2,3)9(14)7-8-13-10(15)12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWIMSXYSAVIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide typically involves the reaction of pivaloyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxy group and amide functionality allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3-hydroxy-2-methoxypyridin-4-yl)pivalamide

- N-(4-{3-[4-(3-ethyl-3-hydroxy-4,4-dimethylpentyl)-3-methylphenyl]-3-pentanyl}-2-methylbenzoyl)alanine

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the hydroxy group and dimethylpentyl chain These features confer distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide

- CAS Number : 29164-29-2

- Molecular Formula : C11H23NO2

- Molecular Weight : 201.31 g/mol

- Density : 1.037 g/cm³

- Boiling Point : 225.5°C at 760 mmHg

Synthesis

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide typically involves the reaction of 3-hydroxy-4,4-dimethylpentanoic acid with a suitable amine under controlled conditions. The process often employs coupling agents to enhance yield and purity.

Anticancer Properties

Recent studies have shown that derivatives of N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide exhibit potent anticancer activity. For instance:

- Inhibition of Cell Proliferation : Compounds based on this structure have been reported to selectively inhibit the proliferation of various cancer cell lines, including HeLa cells. The IC50 values for these compounds ranged from 0.69 mM to 11 mM, demonstrating effectiveness compared to standard treatments like doxorubicin (IC50 = 2.29 mM) .

- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. This was evidenced by DNA fragmentation and chromatin condensation observed in treated cells using DAPI staining techniques . Molecular docking studies suggest interactions with heat shock protein 90 (Hsp90), a key target in cancer therapy .

Other Biological Activities

In addition to anticancer effects, N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide has shown promise in other areas:

- Anti-inflammatory Activity : Some studies indicate that similar compounds possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

- Neuroprotective Effects : Preliminary data suggests potential neuroprotective effects through mechanisms that may involve the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Anticancer Efficacy

A study conducted on a series of N-(3-hydroxy-4,4-dimethylpentyl)-substituted amides demonstrated significant cytotoxic effects against colon cancer cell lines. The compounds were synthesized and evaluated for their ability to induce apoptosis and inhibit cell cycle progression .

| Compound | IC50 (mM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.69 | HeLa |

| Compound B | 1.5 | A549 |

| Compound C | 11 | MCF7 |

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could disrupt mitochondrial membrane potential leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-hydroxy-4,4-dimethylpentyl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 3-hydroxy-4,4-dimethylpentylamine with 2,2-dimethylpropanoyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Optimize temperature (20–25°C) and stoichiometry (1:1.2 amine:acyl chloride) to minimize side reactions like over-acylation .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using -NMR and -NMR .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

- Methodology :

- Grow single crystals via slow evaporation in ethyl acetate. Collect X-ray diffraction data using a Rigaku diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine the structure using SHELXL (space group ) to analyze bond lengths and angles. For example, the amide C=O bond (~1.24 Å) and C–N bond (~1.33 Å) indicate electronic delocalization .

- Identify intermolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) to understand packing stability .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- Methodology :

- NMR : Use -NMR to confirm the hydroxy group (δ ~1.5–2.0 ppm) and amide proton (δ ~6.5–7.5 ppm). -NMR detects quaternary carbons in the dimethylpentyl chain (δ ~25–30 ppm) .

- MS : High-resolution ESI-MS () confirms molecular weight (e.g., calculated for : 235.18 g/mol) .

- IR : Detect amide C=O stretch (~1650 cm) and O–H stretch (~3300 cm) .

Advanced Research Questions

Q. How do steric effects from the 4,4-dimethylpentyl group influence reactivity in nucleophilic substitution or oxidation reactions?

- Methodology :

- Steric Analysis : Use molecular modeling (e.g., DFT calculations) to map steric bulk around the hydroxy group. Compare reaction rates with less hindered analogs (e.g., linear pentyl derivatives) .

- Experimental Validation : Perform oxidation with Jones reagent (CrO/HSO)—bulky groups may slow ketone formation due to restricted access to the reactive site .

Q. What computational approaches predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to inflammatory targets (e.g., COX-2). Parameterize the hydroxy and amide groups as hydrogen-bond donors/acceptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. How can synthetic byproducts (e.g., over-alkylated derivatives) be identified and minimized during scale-up?

- Methodology :

- Byproduct Profiling : Use LC-MS/MS to detect impurities. For example, di-acylated products may form if excess acyl chloride is used .

- Process Optimization : Employ flow chemistry for precise control of reagent addition. Use in-line FTIR to monitor acylation in real time .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or solubility: How to reconcile conflicting data?

- Methodology :

- Reproducibility Checks : Standardize solvent systems (e.g., use USP-grade ethyl acetate) and heating rates (1°C/min) for DSC measurements .

- Crystallography : Compare polymorphs (e.g., anhydrous vs. solvated forms) via PXRD. Solubility discrepancies may arise from crystalline vs. amorphous states .

Q. Divergent biological activity in similar amides: What structural factors explain variability?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replace 4,4-dimethylpentyl with 4-methylhexyl) and assay cytotoxicity (MTT) or anti-inflammatory activity (COX-2 inhibition).

- Electrostatic Mapping : Use Hirshfeld surface analysis to compare hydrogen-bonding propensity with active/inactive derivatives .

Methodological Tables

| Parameter | Typical Range/Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 85–90°C | DSC | |

| LogP (Octanol-Water) | 2.8–3.2 | HPLC (Shimadzu C18) | |

| Hydrogen Bond Donors | 2 (amide NH, hydroxy OH) | Crystal Structure | |

| Torsional Energy (DFT) | ~5.2 kcal/mol (4,4-dimethyl) | Gaussian 16 |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.